

Spectroscopic Profile of 2-Chloro-6-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Chloro-6-methylbenzoic acid** (CAS No: 21327-86-6), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its spectroscopic signature is crucial for quality control, reaction monitoring, and structural confirmation in research and development.

Chemical Structure and Properties

- IUPAC Name: **2-chloro-6-methylbenzoic acid**
- Molecular Formula: $C_8H_7ClO_2$ [1]
- Molecular Weight: 170.59 g/mol [1]
- Appearance: Pale cream to brown crystals or powder.

Spectral Data Summary

The following tables summarize the key spectral data obtained from various analytical techniques.

Infrared (IR) Spectroscopy

Table 1: FT-IR Spectral Data of **2-Chloro-6-methylbenzoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium-Strong	C=C aromatic ring stretch
~1300	Medium	C-O stretch / O-H bend
~800	Strong	C-Cl stretch
~750	Strong	C-H out-of-plane bend

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of **2-Chloro-6-methylbenzoic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	COOH
~7.3-7.5	Multiplet	3H	Aromatic CH
~2.4	Singlet	3H	CH ₃

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent used for analysis can influence the exact chemical shifts.

Table 3: ¹³C NMR Spectral Data of **2-Chloro-6-methylbenzoic Acid**

Chemical Shift (δ) ppm	Assignment
~170	C=O (Carboxylic acid)
~138	Aromatic C-Cl
~135	Aromatic C-CH ₃
~132	Aromatic C-COOH
~131	Aromatic CH
~128	Aromatic CH
~126	Aromatic CH
~20	CH ₃

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **2-Chloro-6-methylbenzoic Acid**

m/z	Relative Intensity (%)	Assignment
170/172	High	[M] ⁺ (Molecular ion peak with isotopic pattern for Cl)
153/155	Medium	[M-OH] ⁺
138	Medium	[M-H ₂ O] ⁺
125	High	[M-COOH] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: Fragmentation patterns are predicted based on typical behavior of benzoic acid derivatives under electron ionization (EI).

Experimental Protocols

The following are general protocols for obtaining the spectral data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid **2-Chloro-6-methylbenzoic acid** is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier-transform infrared spectrometer.
- **Data Acquisition:** The KBr pellet is placed in the sample holder, and the spectrum is recorded typically over a range of 4000-400 cm^{-1} . A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2-Chloro-6-methylbenzoic acid** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Both ^1H and ^{13}C NMR spectra are acquired. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

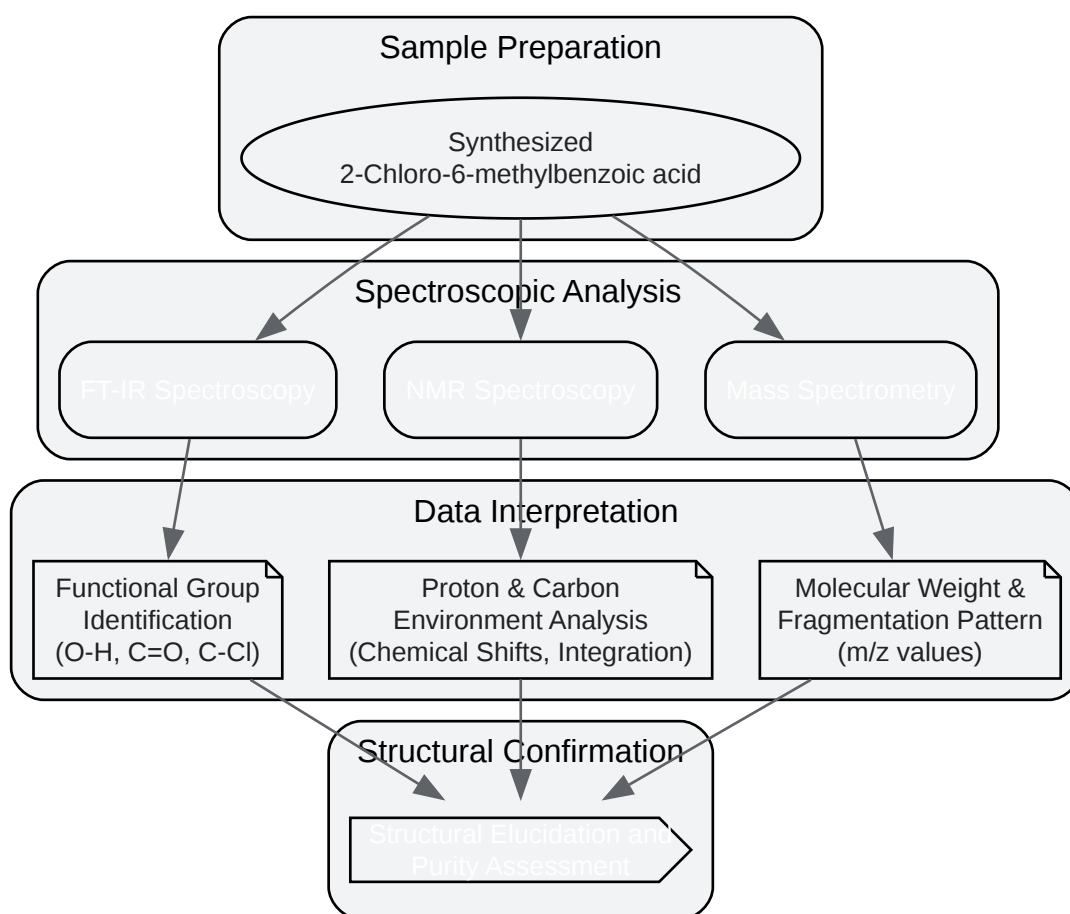
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization Method:** Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Chloro-6-methylbenzoic acid**.



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Caption: Workflow for the spectroscopic characterization of **2-Chloro-6-methylbenzoic acid**.

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References

- 1. 2-Chloro-6-methylbenzoic acid | C₈H₇ClO₂ | CID 88870 - PubChem [pubchem.ncbi.nlm.nih.gov]
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